

A Technical Guide to Nuarimol-d4: Properties, Structure, and Analytical Applications

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Compound of Interest

Compound Name: Nuarimol-d4

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This document provides a detailed overview of the chemical properties and structure of **Nuarimol-d4**, a deuterated analog of the fungicide Nuarimol. Given that **Nuarimol-d4** is primarily utilized as an internal standard in analytical chemistry, this guide focuses on its physicochemical characteristics and its application in quantitative analysis workflows. The data for the parent compound, Nuarimol, is included for comparative purposes.

Chemical Properties and Structure

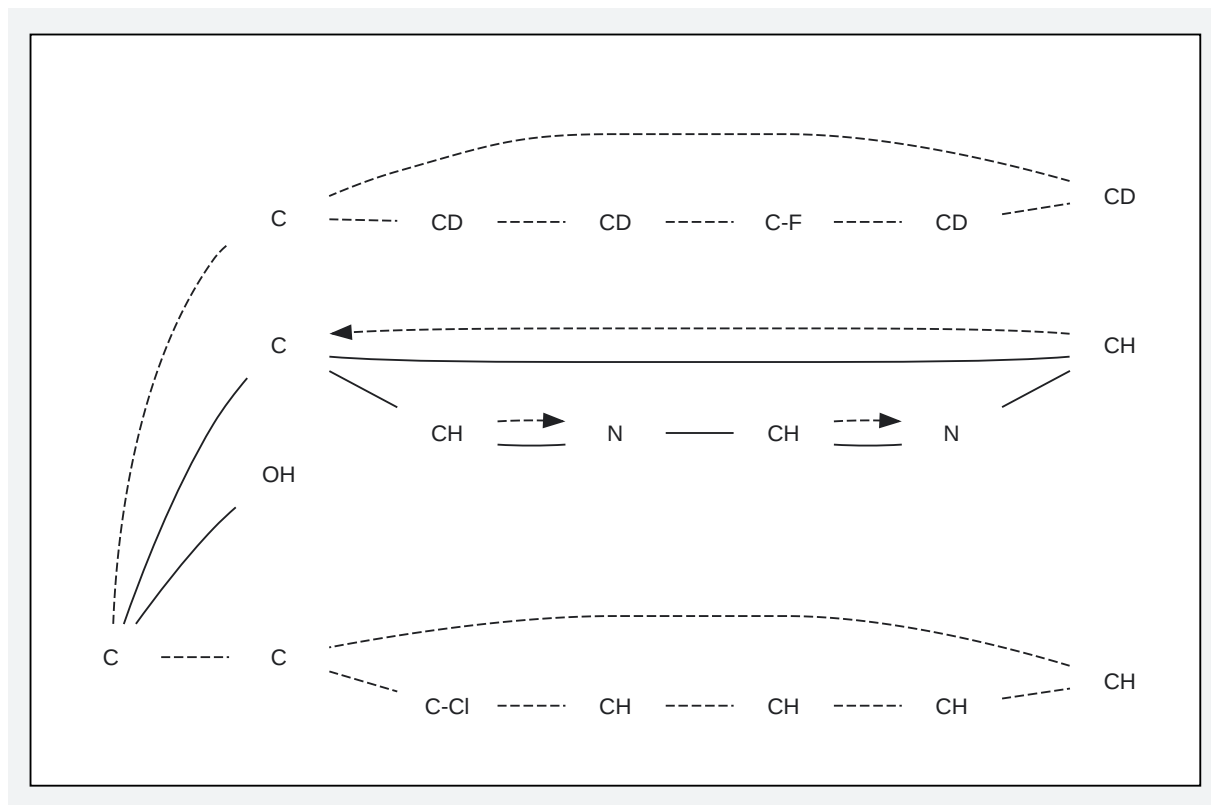
Nuarimol is a systemic fungicide belonging to the pyrimidine class.^{[1][2]} Its deuterated isotopologue, **Nuarimol-d4**, is synthesized to serve as an ideal internal standard for mass spectrometry-based quantification of Nuarimol. The incorporation of four deuterium atoms results in a molecule that is chemically identical to Nuarimol but has a higher mass, allowing it to be distinguished by a mass spectrometer. This ensures that the standard experiences similar ionization and fragmentation behavior as the analyte, as well as comparable behavior during sample extraction and chromatography, thereby correcting for variations in the analytical process.^{[3][4]}

While the exact location of deuteration can vary between different commercial batches, a common synthesis strategy involves the substitution of hydrogen atoms on one of the aromatic rings. For the purposes of this guide, **Nuarimol-d4** is represented with deuteration on the fluorophenyl ring.

The following table summarizes the key chemical properties of Nuarimol and its deuterated analog, **Nuarimol-d4**.

Property	Nuarimol	Nuarimol-d4 (Fluorophenyl-d4) (Calculated)	Data Source
IUPAC Name	(2-chlorophenyl)-(4-fluorophenyl)pyrimidin-5-ylmethanol	(2-chlorophenyl)-(4-fluorophenyl-d4)pyrimidin-5-ylmethanol	[5]
Molecular Formula	C ₁₇ H ₁₂ ClFN ₂ O	C ₁₇ H ₈ D ₄ ClFN ₂ O	[5] [6]
CAS Number	63284-71-9	Not Available	[6]
Molecular Weight (g/mol)	314.74	318.77	[2] [6]
Exact Mass (Da)	314.0622189	318.08731	[5]
Melting Point	126 °C	Not Available	[6]
Boiling Point (Predicted)	475.2 ± 40.0 °C	Not Available	[6]

The diagram below illustrates the chemical structure of **Nuarimol-d4**, with the deuterium atoms located on the 4-fluorophenyl ring.



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Caption: Chemical structure of **Nuarimol-d4**.

Experimental Protocols

Nuarimol-d4's primary role is as an internal standard (IS) in quantitative analytical methods, most commonly Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is the gold standard for correcting analytical variability.[3]

This protocol outlines a typical workflow for the quantification of Nuarimol in a complex matrix (e.g., environmental, agricultural, or biological samples).

- Sample Preparation:
 - A known mass or volume of the sample is measured into an extraction tube.

- A precise and known amount of **Nuarimol-d4** internal standard solution is added (spiked) into the sample.^[7]
- An appropriate extraction solvent (e.g., acetonitrile) is added to the sample.^[7]
- The sample is homogenized or agitated to ensure thorough extraction of the analyte (Nuarimol) and the IS.^[7]
- The mixture is centrifuged to separate solid debris from the liquid extract.^[7]
- Extract Clean-up (Optional but Recommended):
 - The supernatant (liquid extract) is transferred to a clean tube.
 - A clean-up step, such as dispersive solid-phase extraction (d-SPE), may be performed to remove matrix interferences like lipids or pigments.
- LC-MS/MS Analysis:
 - The final extract is transferred to an autosampler vial for injection into the LC-MS/MS system.^[7]
 - The LC system separates Nuarimol and **Nuarimol-d4** from other components in the extract. Due to their similar chemical nature, they will have nearly identical retention times.
 - The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both Nuarimol and **Nuarimol-d4** are monitored.
- Data Analysis:
 - The peak areas for both the Nuarimol analyte and the **Nuarimol-d4** internal standard are integrated.
 - A response ratio is calculated (Area of Analyte / Area of IS).
 - This response ratio is plotted against the known concentrations of calibration standards to generate a calibration curve.

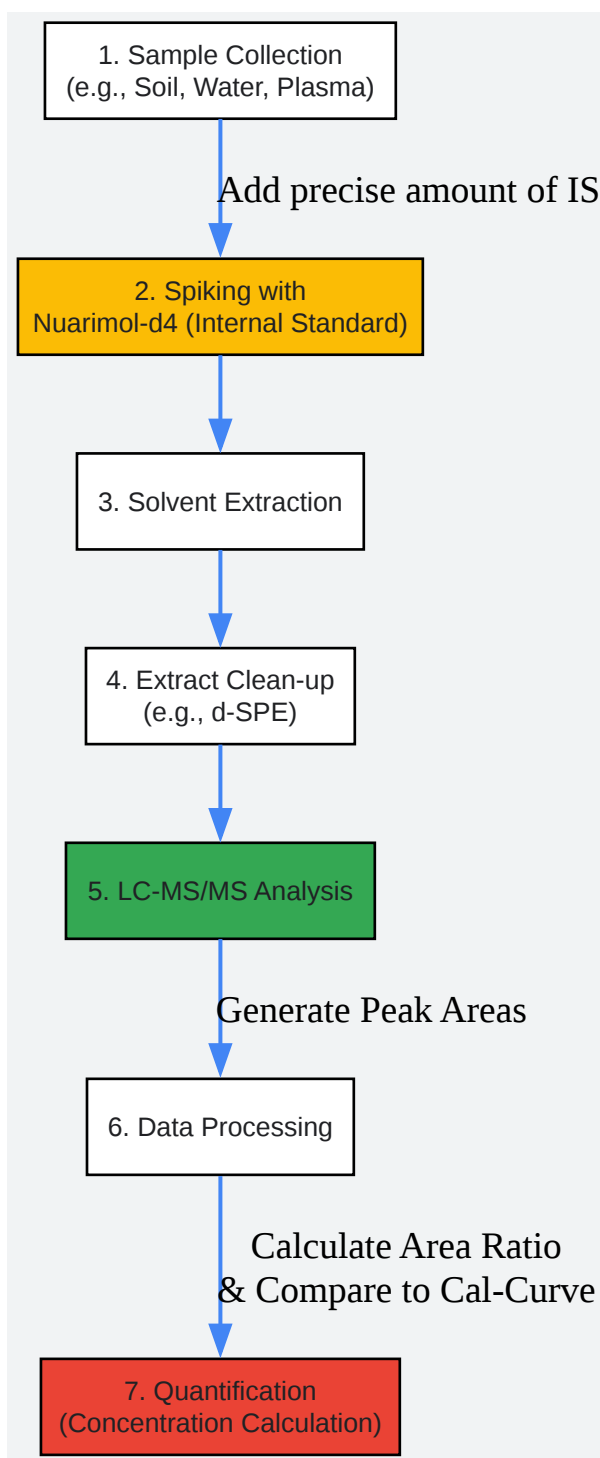
- The concentration of Nuarimol in the unknown sample is determined by interpolating its response ratio on the calibration curve.

Signaling Pathways and Mechanism of Action

Nuarimol itself is not known to be directly involved in mammalian signaling pathways. Its fungicidal activity stems from its ability to inhibit the C14-demethylase enzyme, which is a critical component in the sterol biosynthesis pathway in fungi. This inhibition disrupts the production of ergosterol, a vital component of fungal cell membranes, leading to cell death. There is no evidence to suggest that **Nuarimol-d4**, as an analytical standard, has a different mechanism of action or interacts with biological pathways.

Visualizations

The following diagram illustrates the logical flow of a typical quantitative analysis experiment using **Nuarimol-d4** as an internal standard.



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Caption: Workflow for Nuarimol quantification using a deuterated internal standard.

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